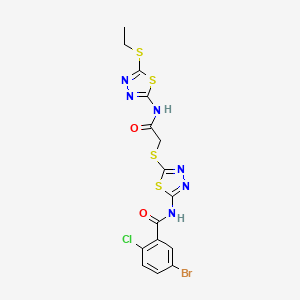
2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a benzamide derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation, pain, and fever. By inhibiting their production, this compound may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide has biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. It has also been found to inhibit the growth of cancer cells in vitro. In addition, it has been found to have antimicrobial activity against different strains of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide in lab experiments is its potential as an anti-inflammatory, analgesic, and antipyretic agent. It may also have potential as an anticancer and antimicrobial agent. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully understand its potential applications.
Future Directions
There are several future directions for research on 2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide. One direction is to further investigate its mechanism of action to better understand its potential applications. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its efficacy and safety in vivo. Additionally, it may be worthwhile to investigate its potential as a drug delivery system for other compounds. Further studies are also needed to determine its potential as an antimicrobial agent and its efficacy against different strains of bacteria and fungi.
Synthesis Methods
There are different methods for synthesizing 2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide. One of the methods involves the reaction of 2-chloro-N-(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide with sodium ethylthiolate. The reaction is carried out in the presence of a catalyst such as copper powder or palladium on carbon. The product is then purified through recrystallization or column chromatography.
Scientific Research Applications
2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide has been studied for its potential applications in different fields. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as an anticancer agent. In addition, it has been found to have antimicrobial activity against different strains of bacteria and fungi.
properties
IUPAC Name |
2-ethylsulfanyl-N-[(4-methoxythian-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S2/c1-3-21-14-7-5-4-6-13(14)15(18)17-12-16(19-2)8-10-20-11-9-16/h4-7H,3,8-12H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOLJUBRNFJRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2(CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B2719950.png)
![Ethyl 2-oxo-4-phenyl-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2719953.png)

![(E)-4-(Dimethylamino)-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2719956.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2719957.png)

![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B2719960.png)

![1-[(2-Phenylbenzimidazol-1-yl)methyl]benzotriazole](/img/structure/B2719962.png)



![1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2719971.png)
